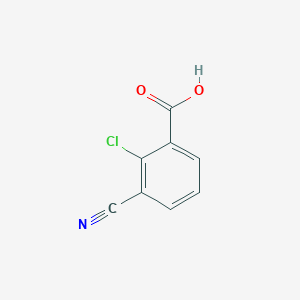

2-Chloro-3-cyanobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

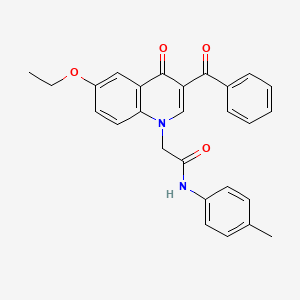

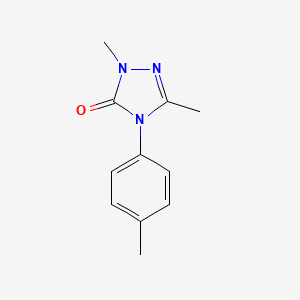

2-Chloro-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 . It is a solid at room temperature .

Synthesis Analysis

2-Chloro-3-cyanobenzoic acid can be prepared from phthalic anhydride . Techniques such as mass spectrophotometry, NMR, and IR are extremely useful in determining the ring-chain tautomeric equilibrium of 2-cyanobenzoic acid in all three phases .Molecular Structure Analysis

The InChI code for 2-Chloro-3-cyanobenzoic acid is 1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Chloro-3-cyanobenzoic acid is a solid at room temperature . The standard molar enthalpy of formation of 2-cyanobenzoic acid is - (150.7 ± 2.0) kJ.mol -1 .Aplicaciones Científicas De Investigación

Inhibitory Effect on Plant Growth

One of the significant applications of 3-cyanobenzoic acid, a synthetic compound derived from benzoic acid, is its inhibitory effect on the initial growth of maize seedlings . This compound has been found to significantly reduce the root length and fresh and dry weights of roots and leaves, probably due to increased reactive oxygen species (ROS) generation .

Impact on Antioxidant and Energy Metabolisms

3-cyanobenzoic acid has been observed to have biochemical impacts on antioxidant and energy metabolisms . The activities of peroxidase, catalase, and superoxide dismutase were stimulated in roots . Interestingly, the ATP contents were up to 2-fold greater in the treated roots than in the control roots .

Induction of Oxidative Stress

3-cyanobenzoic acid reduces the growth of maize seedlings through the induction of oxidative stress . The stimulation of respiration sensitive to salicylhydroxamic acid (SHAM) was due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), with a consequent increase in ROS production .

Chemical Synthesis

2-Cyanobenzoic acid, a related compound, has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .

Decarboxylation Reactions

As a reactant, 2-Cyanobenzoic acid is involved in decarboxylation, decarboxylative halogenation, and protodecarboxylation .

Preparation of Coordination Polymers

3-Cyanobenzoic acid was used in the preparation of new Co (II)-doped Zn (II)-tetrazole-benzoate coordination polymers via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn (II) and/or Co (II) salts under hydrothermal conditions .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-3-cyanobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYJLSYGLUYKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-cyanobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)

![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)